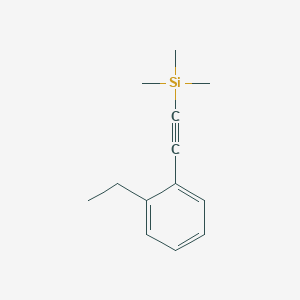
4'-(Trifluoromethyl)benzyl 4-(trifluoromethylbenzoate, 99%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)benzyl 4-(trifluoromethylbenzoate, 99% (hereafter referred to as TFMBT) is a synthetic compound used in a variety of scientific applications, including biochemical and physiological studies. It is a white solid, soluble in organic solvents and has a melting point of about 120°C. TFMBT is a relatively new compound in the scientific community, but has already been used in a variety of research applications.
Aplicaciones Científicas De Investigación
TFMBT has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used in studies of enzyme inhibition, as well as studies of protein-protein interactions. TFMBT has also been used in studies of the structure and function of receptors and transporters, and in studies of the pharmacological effects of drugs.
Mecanismo De Acción
The mechanism of action of TFMBT is not yet fully understood, but it is believed to act as an inhibitor of enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the formation of prostaglandins. It has also been shown to inhibit the activity of the serotonin transporter, which is involved in the regulation of serotonin levels in the body.
Biochemical and Physiological Effects
TFMBT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the formation of prostaglandins. It has also been shown to inhibit the activity of the serotonin transporter, which is involved in the regulation of serotonin levels in the body. In addition, TFMBT has been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFMBT has several advantages for laboratory experiments. It is relatively easy to synthesize, and is relatively stable in organic solvents. In addition, it has a low toxicity and is relatively non-toxic to humans. However, TFMBT has several limitations for laboratory experiments. It is not water soluble, and therefore must be used in an organic solvent. In addition, it has a relatively low solubility in organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
The potential future directions for TFMBT are numerous. It could be used in further studies of enzyme and protein inhibition, as well as studies of the structure and function of receptors and transporters. It could also be used in further studies of the pharmacological effects of drugs, as well as in studies of the biochemical and physiological effects of drugs. In addition, TFMBT could be used in further studies of anti-inflammatory and analgesic effects. Finally, TFMBT could be used in further studies of the mechanisms of action of drugs, as well as in the development of new drugs.
Métodos De Síntesis
TFMBT is synthesized through a reaction between trifluoromethylbenzyl bromide and trifluoromethylbenzoic acid. This reaction is carried out in a solvent, typically acetonitrile or dichloromethane, and heated to a temperature of 70-80°C. The reaction is completed in approximately 4 hours, and the resulting product is a white solid with a melting point of 120°C.
Propiedades
IUPAC Name |
[4-(trifluoromethyl)phenyl]methyl 4-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6O2/c17-15(18,19)12-5-1-10(2-6-12)9-24-14(23)11-3-7-13(8-4-11)16(20,21)22/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUOIDNOBQQCED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466710 |
Source


|
| Record name | Benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
651735-47-6 |
Source


|
| Record name | Benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[cis-3-(Dimethylamino)cyclobutyl]methanol](/img/structure/B6316380.png)
![1-((((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6316394.png)
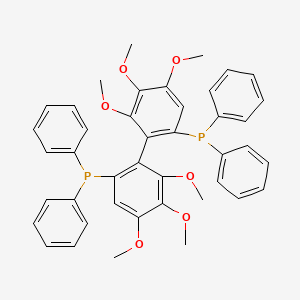

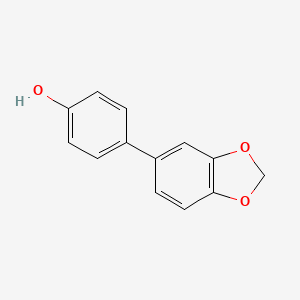
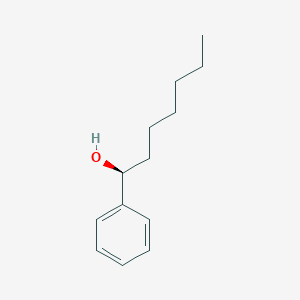
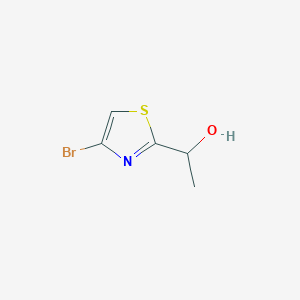
![7-Oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid; 95%](/img/structure/B6316429.png)
